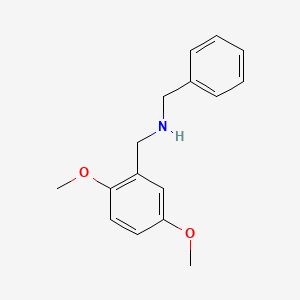

Benzyl-(2,5-dimethoxy-benzyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

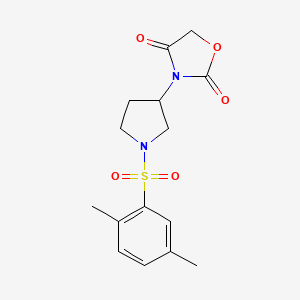

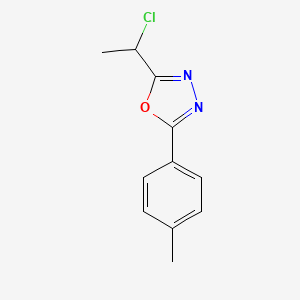

Benzyl-(2,5-dimethoxy-benzyl)-amine is a chemical compound with the CAS Number: 626205-84-3 and Linear Formula: C16H19NO2 . It has a molecular weight of 257.33 .

Molecular Structure Analysis

The InChI code for Benzyl-(2,5-dimethoxy-benzyl)-amine is 1S/C16H19NO2/c1-18-15-8-9-16(19-2)14(10-15)12-17-11-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3 . This indicates the presence of two methoxy groups attached to a benzene ring, which is further connected to an amine group through a benzyl linkage.Scientific Research Applications

Catalytic Methodologies and Synthesis :Benzylamines, including derivatives like Benzyl-(2,5-dimethoxy-benzyl)-amine, play a critical role in the synthesis of numerous pharmaceutically active compounds. A study by Yan, Feringa, & Barta (2016) in ACS Catalysis details the use of a homogeneous iron complex for the construction of a variety of benzylamines through direct coupling of benzyl alcohols with simpler amines. This sustainable catalytic methodology is pivotal for the efficient synthesis of secondary and tertiary benzylamines.

Advanced Reagents and Protective Groups :The synthesis of new active carbonate esters, such as benzyl 4,6-dimethoxy-1,3,5-triazinyl carbonate, which serves as a useful reagent for introducing benzyloxycarbonyl groups into amines, was explored by Hioki, Fujiwara, Tani, & Kunishima (2002) in Chemistry Letters. This development is significant in the field of synthetic chemistry, especially in the synthesis of amines including benzyl-(2,5-dimethoxy-benzyl)-amine.

Palladium-Catalyzed Transformations :Li, Wang, and Wu (2018) in ACS Catalysis have developed a procedure for the direct carbonylative transformation of benzyl amines Li, Wang, & Wu (2018). Using dimethyl carbonate as the solvent, they successfully produced methyl 2-arylacetates from primary, secondary, and tertiary benzyl amines under additive-free conditions, showcasing the versatility and efficiency of this method in the transformation of compounds including Benzyl-(2,5-dimethoxy-benzyl)-amine.

Cross-Coupling Reactions in Organic Synthesis :The study by Thompson et al. (2005) in The Journal of Organic Chemistry highlights the use of Suzuki cross-coupling reactions with arylboronic acids and pyridylboronic acids to synthesize new amino-substituted arylpyridines, bipyridines, and pyrazinopyridines. This methodology, which does not require protection/deprotection steps, is applicable to a range of primary amine-bearing aromatic and heteroaromatic substrates, including benzyl-(2,5-dimethoxy-benzyl)-amine derivatives.

Kinetic Resolution of Amines :The kinetic resolution of racemic benzylic amines via benzoylation with benzoic anhydride has been studied by Mittal et al. (2015) in the Journal of the American Chemical Society. This process, involving a dual catalyst system, offers insights into selective enantiodiscrimination, which is relevant for the resolution of compounds like Benzyl-(2,5-dimethoxy-benzyl)-amine.

Hydroamination of Aminoalkenes :The synthesis and characterization of zirconium benzyl and amide complexes supported by an imidazolone framework, effective in the intramolecular hydroamination of primary and secondary amines, were reported by Hu et al. (2010) in Organometallics. This study is significant for the understanding of hydroamination processes involving benzylamine derivatives.

Safety and Hazards

properties

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-18-15-8-9-16(19-2)14(10-15)12-17-11-13-6-4-3-5-7-13/h3-10,17H,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANAWJFQLYUXDAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-(2,5-dimethoxy-benzyl)-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Bromothiophen-2-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2633886.png)

![2-cyclopentyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2633889.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2633890.png)

![4-cyano-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide](/img/structure/B2633899.png)

![N-(3,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2633901.png)

![1-(tert-butyl)-4-(1-(2-(2-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2633903.png)